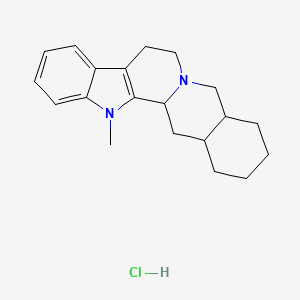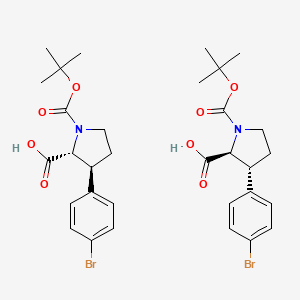
rel-(2S,3R)-3-(4-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide rel-(2S,3R)-3-(4-bromophényl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylique: est un composé organique complexe qui présente un cycle pyrrolidine substitué par un groupe bromophényle et un groupe protecteur tert-butoxycarbonyl (Boc)
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse de l'acide rel-(2S,3R)-3-(4-bromophényl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylique implique généralement les étapes suivantes :
Formation du cycle pyrrolidine: Le cycle pyrrolidine peut être synthétisé par une réaction de cyclisation impliquant une amine appropriée et un dihalogénure.
Introduction du groupe bromophényle: Le groupe bromophényle est introduit par une réaction de substitution, souvent en utilisant un composé aromatique bromé et un nucléophile approprié.
Protection par le groupe Boc: Le groupe tert-butoxycarbonyl est introduit pour protéger la fonctionnalité amine. Ceci est généralement réalisé en utilisant du dicarbonate de di-tert-butyle (Boc2O) en présence d'une base telle que la triéthylamine.
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer l'utilisation de systèmes de micro-réacteurs à flux, qui offrent des avantages en termes d'efficacité, de polyvalence et de durabilité par rapport aux procédés par lots traditionnels .
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle pyrrolidine ou du groupe bromophényle.
Réduction: Les réactions de réduction peuvent cibler le groupe bromophényle, le convertissant en groupe phényle.
Substitution: L'atome de brome dans le groupe bromophényle peut être substitué par divers nucléophiles, conduisant à une large gamme de dérivés.
Réactifs et conditions courants:
Oxydation: Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogène gazeux (H2) en présence d'un catalyseur au palladium (Pd/C) sont souvent utilisés.
Substitution: Des nucléophiles tels que les amines, les thiols ou les alcoolates peuvent être utilisés dans des réactions de substitution, généralement dans des conditions basiques.
Produits majeurs: Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que les réactions de substitution peuvent produire une variété de composés aromatiques fonctionnalisés.
Applications de la recherche scientifique
Chimie: En synthèse organique, l'acide rel-(2S,3R)-3-(4-bromophényl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylique sert d'intermédiaire précieux pour la préparation de molécules plus complexes. Sa structure unique permet une fonctionnalisation sélective, ce qui en fait un bloc de construction polyvalent.
Biologie et médecine: Les caractéristiques structurelles du composé en font un candidat potentiel pour le développement de médicaments. Il peut être utilisé dans la conception de molécules qui ciblent des voies biologiques spécifiques, conduisant potentiellement à de nouveaux agents thérapeutiques.
Industrie: Dans l'industrie chimique, ce composé peut être utilisé dans la synthèse de matériaux avancés, y compris les polymères et les produits chimiques de spécialité. Sa réactivité et ses groupes fonctionnels permettent la création de matériaux aux propriétés adaptées.
Mécanisme d'action
Le mécanisme par lequel l'acide rel-(2S,3R)-3-(4-bromophényl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylique exerce ses effets dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, en modulant leur activité. Le groupe Boc sert de groupe protecteur, empêchant les réactions indésirables pendant la synthèse et assurant la stabilité du composé.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, rel-(2S,3R)-3-(4-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid serves as a valuable intermediate for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it a versatile building block.
Biology and Medicine: The compound’s structural features make it a potential candidate for drug development. It can be used in the design of molecules that target specific biological pathways, potentially leading to new therapeutic agents.
Industry: In the chemical industry, this compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals. Its reactivity and functional groups enable the creation of materials with tailored properties.
Mécanisme D'action
The mechanism by which rel-(2S,3R)-3-(4-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and ensuring the compound’s stability.
Comparaison Avec Des Composés Similaires
Composés similaires:
- Acide rel-(2S,3R)-3-(4-chlorophényl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylique
- Acide rel-(2S,3R)-3-(4-fluorophényl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylique
- Acide rel-(2S,3R)-3-(4-méthylphényl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylique
Unicité: La présence de l'atome de brome dans l'acide rel-(2S,3R)-3-(4-bromophényl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylique confère une réactivité unique par rapport à ses analogues
Propriétés
Formule moléculaire |
C32H40Br2N2O8 |
|---|---|
Poids moléculaire |
740.5 g/mol |
Nom IUPAC |
(2R,3S)-3-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid;(2S,3R)-3-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/2C16H20BrNO4/c2*1-16(2,3)22-15(21)18-9-8-12(13(18)14(19)20)10-4-6-11(17)7-5-10/h2*4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t2*12-,13+/m10/s1 |
Clé InChI |
RYOMGNOYNZJFSS-LIPFMWGZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)Br.CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)C2=CC=C(C=C2)Br |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=C(C=C2)Br.CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



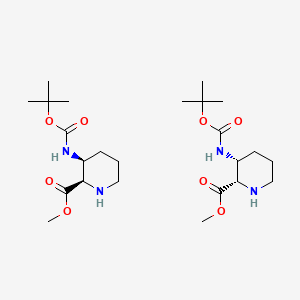
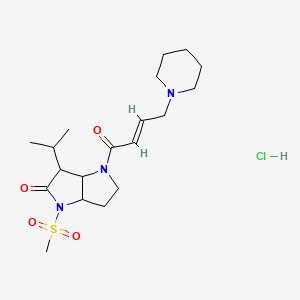
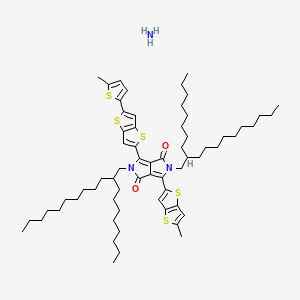
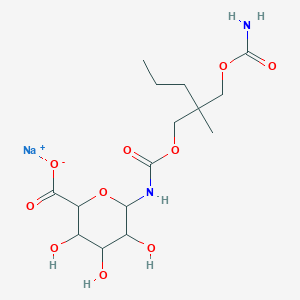
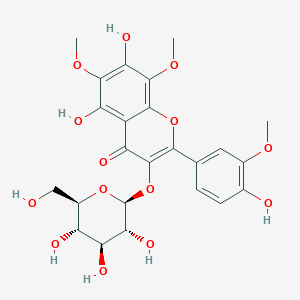

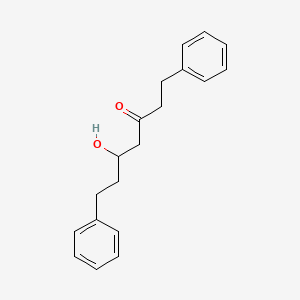
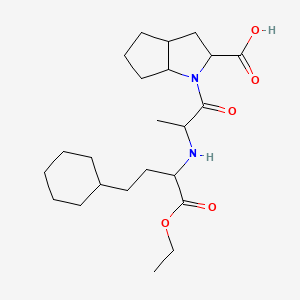

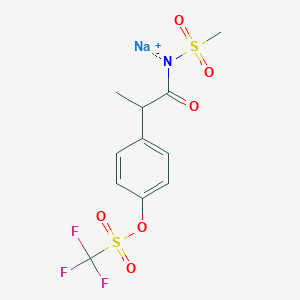
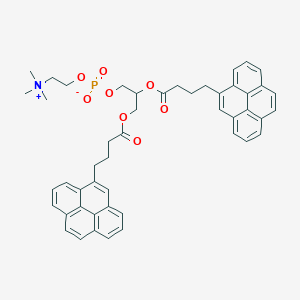
![N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B12295900.png)
